molecular formula C18H18N4O4S B2875542 N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896330-19-1

N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2875542
CAS No.: 896330-19-1
M. Wt: 386.43
InChI Key: PXITUCJFIUKUPS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a pyridine ring. Key structural attributes include:

  • 8-methyl substitution on the pyrido-triazinone ring.
  • Sulfanylacetamide moiety at position 2 of the core, linked to an N-(2,5-dimethoxyphenyl) group.
  • Methoxy groups at the 2- and 5-positions of the phenyl ring.

Techniques such as X-ray crystallography (e.g., using SHELX software for refinement ) are critical for elucidating the stereochemistry of such complex heterocycles.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-6-7-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-13-9-12(25-2)4-5-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXITUCJFIUKUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes the target compound from other heterocyclic systems:

Compound Core Structure Key Features
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Fused pyridine-triazine system with a ketone group at position 4 .
Diethyl 8-cyano-7-(4-nitrophenyl)-... [2] Tetrahydroimidazo[1,2-a]pyridine Partially saturated imidazo-pyridine with ester and nitro substituents .
Flumetsulam Triazolo[1,5-a]pyrimidine Triazole fused with pyrimidine; sulfonamide functional group.
Oxadixyl N/A (non-fused acetamide) Methoxyacetamide linked to an oxazolidinone ring.

Implications :

  • The pyrido-triazinone core’s aromaticity and planar structure may enhance binding to biological targets (e.g., enzymes) compared to saturated systems like tetrahydroimidazo-pyridine .
  • Sulfanylacetamide vs.

Substituent Analysis

Substituents critically influence physicochemical properties and bioactivity:

Compound Key Substituents Functional Groups
Target Compound 2,5-Dimethoxyphenyl, 8-methyl, sulfanylacetamide Methoxy, thioether, acetamide
Diethyl compound 4-Nitrophenyl, cyano, phenethyl, diethyl ester Nitro, cyano, ester
Oxadixyl 2,6-Dimethylphenyl, methoxy, oxazolidinone Methyl, methoxy, oxazolidinone

Implications :

  • Ester vs. acetamide: The diethyl ester in ’s compound may confer higher solubility in nonpolar solvents, whereas the acetamide group in the target compound could enhance stability in biological systems .

Mechanistic Insights :

  • The target’s dimethoxyphenyl group resembles motifs in antifungal agents (e.g., oxadixyl), suggesting possible agrochemical utility .
  • The sulfanylacetamide group could mimic ATP-binding sites in kinases, a feature exploited in anticancer drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one 8-methyl, 2-sulfanylacetamide, 2,5-dimethoxyphenyl Acetamide, thioether, methoxy Pharmaceuticals, agrochemicals -
Diethyl 8-cyano-7-(4-nitrophenyl)-... Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano, diethyl ester Nitro, cyano, ester Bioactive intermediates
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Sulfonamide, triazole Herbicide
Oxadixyl N/A 2,6-Dimethylphenyl, oxazolidinone Methoxy, oxazolidinone Fungicide

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dimethoxyphenyl moiety and a pyrido[1,2-a][1,3,5]triazinyl group linked via a sulfanyl acetamide. The synthesis typically involves multi-step organic reactions that may include condensation and substitution reactions to achieve the desired molecular framework.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, compounds containing triazole and pyrimidine rings have shown moderate to significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
1Human Colon Carcinoma18.17
2Breast Cancer Cells30.14
3Lung Cancer Cells27.54

This data suggests the potential for N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide to exhibit similar activities due to its structural analogies with known active compounds .

The mechanism through which such compounds exert their anticancer effects often involves the inhibition of key enzymes in cancer cell proliferation. For example, inhibition of thymidylate synthase (TS) could lead to "thymineless death," a phenomenon observed when deoxythymidine triphosphate (dTTP) levels are severely depleted .

Inhibitory Activity

Additionally, some derivatives related to this compound have been investigated for their inhibitory activity against cholinesterase enzymes. For instance:

Enzyme TypeCompoundIC50 (µM)
Acetylcholinesterase (AChE)Compound A157.31
Butyrylcholinesterase (BChE)Compound A46.42

These findings indicate that modifications in the compound's structure can significantly affect its biological activity and selectivity towards different enzymes .

Study on Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of related compounds against various pathogens. For example, compounds were screened against:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

Results indicated that certain derivatives showed significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .

Clinical Implications

The exploration of This compound in clinical settings could pave the way for new treatments in oncology and infectious diseases. Its unique structural features warrant comprehensive pharmacological studies to fully elucidate its therapeutic potential.

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